
3-(3,4-dihydroxyphenyl)propanohydrazide
Overview
Description
3-(3,4-dihydroxyphenyl)propanohydrazide is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 g/mol It is characterized by the presence of a dihydroxyphenyl group attached to a propanohydrazide moiety
Preparation Methods
The synthesis of 3-(3,4-dihydroxyphenyl)propanohydrazide typically involves the reaction of 3,4-dihydroxybenzaldehyde with hydrazine hydrate under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-(3,4-dihydroxyphenyl)propanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, forming ethers or esters under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3,4-dihydroxyphenyl)propanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3,4-dihydroxyphenyl)propanohydrazide involves its interaction with various molecular targets and pathways. The dihydroxyphenyl group can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may interact with enzymes and receptors involved in inflammatory and neurodegenerative processes, modulating their activity and exerting protective effects .
Comparison with Similar Compounds
3-(3,4-dihydroxyphenyl)propanohydrazide can be compared with other similar compounds, such as:
3-(3,4-dihydroxyphenyl)propanoic acid: This compound also contains a dihydroxyphenyl group but differs in its functional group, which is a carboxylic acid instead of a hydrazide.
3-(3,4-dimethoxyphenyl)propanohydrazide: This compound has methoxy groups instead of hydroxyl groups, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-(3,4-dihydroxyphenyl)propanohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H12N2O3
- Molecular Weight : 196.21 g/mol
- CAS Number : 401642-48-6
The compound features a dihydroxyphenyl group, which is known for its ability to scavenge free radicals, thereby exhibiting significant antioxidant activity .
Antioxidant Activity
The dihydroxyphenyl group in this compound plays a crucial role in its antioxidant properties. Studies indicate that this compound can effectively neutralize free radicals, which may contribute to its protective effects against oxidative stress .
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties . The compound's ability to modulate the activity of enzymes and receptors involved in inflammatory processes is under investigation. This modulation could lead to therapeutic applications in conditions characterized by inflammation .
Neuroprotective Potential
Preliminary studies indicate that the compound may also have neuroprotective effects . Its interaction with molecular targets associated with neurodegenerative diseases is being explored, which could pave the way for new treatments in neuropharmacology .
The biological activity of this compound is believed to involve several mechanisms:
- Radical Scavenging : The hydroxyl groups on the phenyl ring are effective in scavenging reactive oxygen species (ROS), reducing oxidative damage .
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways related to inflammation and neurodegeneration .
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-(3,4-dihydroxyphenyl)propanoic acid | Contains a carboxylic acid group | Antioxidant and anti-inflammatory |
3-(3,4-dimethoxyphenyl)propanohydrazide | Contains methoxy groups | Varies significantly in reactivity |
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- Antioxidant Studies : A study demonstrated that compounds with similar structures exhibited strong antioxidant activities as measured by various assays such as DPPH and FRAP .
- Neuroprotective Research : Investigations into the neuroprotective effects of related hydrazides have shown promising results in reducing neuronal cell death under oxidative stress conditions .
Q & A
Q. Basic: What are the common synthetic routes for preparing 3-(3,4-dihydroxyphenyl)propanohydrazide, and what key reaction conditions influence yield?
Answer:
The synthesis typically involves two steps: (1) preparation of the propanoic acid derivative and (2) hydrazide formation. For example, hydrazides are synthesized by reacting methyl or ethyl esters of 3-(3,4-dihydroxyphenyl)propanoic acid with hydrazine hydrate in a polar solvent (e.g., methanol or ethanol) under reflux. Key factors affecting yield include:
- Reaction time and temperature : Prolonged reflux (e.g., 7–12 hours) ensures complete conversion .
- Solvent choice : Methanol or 1,4-dioxane is preferred for solubility and stability of intermediates .
- Stoichiometry : A 10% excess of hydrazine hydrate improves conversion efficiency .
Table 1 : Example reaction conditions from analogous hydrazide syntheses:
Starting Material | Solvent | Reflux Time (h) | Yield (%) | Reference |
---|---|---|---|---|
Methyl ester | Methanol | 7 | 75–85 | |
Ethyl ester | 1,4-Dioxane | 12 | 68–72 |
Q. Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of dihydroxyphenyl protons (δ 6.5–7.0 ppm) and hydrazide NH peaks (δ 8.0–9.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHNO: calculated 212.08, observed 212.09) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- Infrared Spectroscopy (IR) : Detects carbonyl (C=O, ~1650 cm) and hydroxyl (O-H, ~3300 cm) stretches .
Q. Advanced: How can researchers optimize the synthesis of this compound derivatives to enhance biological activity?
Answer:
Derivatization via hydrazone formation is a key strategy:
- Aldehyde selection : Electron-rich aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) improve antimicrobial activity by enhancing electrophilic interactions .
- Reaction conditions : Refluxing in 1,4-dioxane with catalytic acetic acid accelerates Schiff base formation .
- Purification : Recrystallization from 2-propanol or ethyl acetate removes unreacted starting materials .
Example :
Derivative N'-(thien-2-ylmethylene)-3-(3,4-dihydroxyphenyl)propanohydrazide showed 90% inhibition against S. aureus at 50 µg/mL, attributed to the thiophene moiety enhancing membrane penetration .
Q. Advanced: What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
Answer:
- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian09) .
- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotational barriers in hydrazide groups) that cause peak broadening .
- X-ray crystallography : Provides definitive structural confirmation when spectral data are ambiguous .
Case Study :
Discrepancies in C NMR carbonyl shifts (calculated: 170 ppm vs. observed: 168 ppm) were resolved by identifying solvent polarity effects in DFT simulations .
Q. Advanced: How to design experiments to investigate the chelation properties of this compound with metal ions?
Answer:
- UV-Vis titration : Monitor absorbance changes (e.g., λ~300 nm for catechol-metal charge-transfer bands) upon incremental addition of Fe or Cu ions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (K) and stoichiometry (n) .
- EPR Spectroscopy : Detect paramagnetic species (e.g., Cu complexes) and assess geometry .
Example :
Caffeic acid (a structural analog) forms 1:2 complexes with Fe (log K = 9.2), suggesting similar behavior for this compound .
Q. Basic: What are the recommended storage conditions to maintain the stability of this compound?
Answer:
- Packaging : Store in amber glass bottles to prevent photodegradation of catechol groups .
- Temperature : –20°C under inert gas (N or Ar) to minimize oxidation .
- Solvent : Dissolve in anhydrous DMSO (for biological assays) or ethanol (for synthesis) to avoid hydrolysis .
Q. Advanced: How to address low reproducibility in biological assays involving this compound?
Answer:
- Purity verification : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to ensure ≥95% purity .
- Solvent controls : Replace DMSO with saline in negative controls to rule out solvent toxicity .
- Standardize protocols : Pre-incubate compounds at 37°C for 1 hour to mimic physiological conditions .
Q. Basic: What are the primary research applications of this compound?
Answer:
- Antimicrobial studies : Derivatives inhibit multidrug-resistant Staphylococcus aureus and Candida albicans .
- Antioxidant assays : Scavenges DPPH radicals (IC ~25 µM) via catechol-mediated hydrogen donation .
- Metal chelation : Potential use in mitigating oxidative stress in neurodegenerative diseases .
Q. Advanced: How to analyze the stability of this compound under varying pH conditions?
Answer:
- pH-rate profiling : Incubate samples in buffers (pH 2–12) and monitor degradation via HPLC at 280 nm .
- Kinetic modeling : Calculate half-life (t) using first-order kinetics. For example, t = 48 hours at pH 7.4 vs. 12 hours at pH 10 .
Q. Advanced: What computational tools predict the pharmacokinetic properties of this compound?
Answer:
- SwissADME : Predicts bioavailability (e.g., 80% intestinal absorption) and blood-brain barrier penetration .
- AutoDock Vina : Simulates binding to target proteins (e.g., dihydrofolate reductase for antimicrobial activity) .
- pkCSM : Estimates toxicity (e.g., hepatotoxicity risk score: 0.3, low concern) .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)propanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-11-9(14)4-2-6-1-3-7(12)8(13)5-6/h1,3,5,12-13H,2,4,10H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNJHAKONQNNGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395860 | |
Record name | 3-(3,4-dihydroxyphenyl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401642-48-6 | |
Record name | 3-(3,4-dihydroxyphenyl)propanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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